Cas no 1172089-00-7 (RGRGNWTLNSAGYLLGPVLPPPALALA-NH2)

RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 化学的及び物理的性質
名前と識別子
-
- M 1145
- CID 71744999
- L-Alaninamide, L-arginylglycyl-L-arginylglycyl-L-asparaginyl-L-tryptophyl-L-threonyl-L-leucyl-L-asparaginyl-L-seryl-L-alanylglycyl-L-tyrosyl-L-leucyl-L-leucylglycyl-L-prolyl-L-valyl-L-leucyl-L-prolyl-L-prolyl-L-prolyl-L-alanyl-L-leucyl-L-alanyl-L-leucyl-
- 1172089-00-7
- H-Arg-Gly-Arg-Gly-Asn-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Val-Leu-Pro-Pro-Pro-Ala-Leu-Ala-Leu-Ala-NH2
- PD079570
- AKOS024457723
- M 1145 TFA
- DA-75226
- G13810
- RGRGNWTLNSAGYLLGPVLPPPALALA-NH2
-
- インチ: 1S/C128H205N37O32/c1-62(2)46-81(110(181)143-60-101(174)162-42-24-32-92(162)121(192)160-102(68(13)14)122(193)158-90(51-67(11)12)124(195)164-44-26-34-94(164)126(197)165-45-27-35-95(165)125(196)163-43-25-33-93(163)120(191)147-72(18)107(178)152-83(48-64(5)6)112(183)146-71(17)106(177)151-82(47-63(3)4)111(182)144-69(15)104(132)175)153-113(184)84(49-65(7)8)154-115(186)86(52-74-36-38-76(168)39-37-74)149-99(172)57-140-105(176)70(16)145-119(190)91(61-166)159-117(188)89(55-97(131)170)156-114(185)85(50-66(9)10)157-123(194)103(73(19)167)161-118(189)87(53-75-56-139-79-30-21-20-28-77(75)79)155-116(187)88(54-96(130)169)150-100(173)59-142-109(180)80(31-23-41-138-128(135)136)148-98(171)58-141-108(179)78(129)29-22-40-137-127(133)134/h20-21,28,30,36-39,56,62-73,78,80-95,102-103,139,166-168H,22-27,29,31-35,40-55,57-61,129H2,1-19H3,(H2,130,169)(H2,131,170)(H2,132,175)(H,140,176)(H,141,179)(H,142,180)(H,143,181)(H,144,182)(H,145,190)(H,146,183)(H,147,191)(H,148,171)(H,149,172)(H,150,173)(H,151,177)(H,152,178)(H,153,184)(H,154,186)(H,155,187)(H,156,185)(H,157,194)(H,158,193)(H,159,188)(H,160,192)(H,161,189)(H4,133,134,137)(H4,135,136,138)/t69-,70-,71-,72-,73+,78-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,102-,103-/m0/s1
- InChIKey: XIHYPTIVAPJZFP-HEPWHOECSA-N
- ほほえんだ: O=C([C@@H]1CCCN1C([C@H](CC(C)C)NC([C@H](C(C)C)NC([C@@H]1CCCN1C(CNC([C@H](CC(C)C)NC([C@H](CC(C)C)NC([C@H](CC1C=CC(=CC=1)O)NC(CNC([C@H](C)NC([C@H](CO)NC([C@H](CC(N)=O)NC([C@H](CC(C)C)NC([C@H]([C@@H](C)O)NC([C@H](CC1=CNC2C=CC=CC1=2)NC([C@H](CC(N)=O)NC(CNC([C@H](CCCNC(=N)N)NC(CNC([C@H](CCCNC(=N)N)N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)N1CCC[C@H]1C(N1CCC[C@H]1C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N)=O)C)=O)CC(C)C)=O)C)=O)CC(C)C)=O)C)=O)=O
計算された属性
- せいみつぶんしりょう: 2773.5584923g/mol
- どういたいしつりょう: 2772.5551375g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 36
- 水素結合受容体数: 35
- 重原子数: 197
- 回転可能化学結合数: 82
- 複雑さ: 6480
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 24
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 1080
- 疎水性パラメータ計算基準値(XlogP): -2.9
じっけんとくせい
- 密度みつど: 1.45±0.1 g/cm3(Predicted)
- ようかいせい: Soluble to 5 mg/ml in water
RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M939146-10mg |
M 1145 TFA |
1172089-00-7 | 98% | 10mg |
¥746.10 | 2022-09-01 | |
A2B Chem LLC | AX63308-10mg |
M 1145 |
1172089-00-7 | 99% | 10mg |
$395.00 | 2024-04-20 | |
A2B Chem LLC | AX63308-1mg |
M 1145 |
1172089-00-7 | 99% | 1mg |
$110.00 | 2024-04-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M939146-250mg |
M 1145 TFA |
1172089-00-7 | 98% | 250mg |
¥8,099.10 | 2022-09-01 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci10750-500ug |
M 1145 |
1172089-00-7 | 98% | 500ug |
¥5000.00 | 2023-09-09 | |
TargetMol Chemicals | TP1991-5mg |
M1145 |
1172089-00-7 | 5mg |
¥ 1860 | 2024-07-19 | ||
A2B Chem LLC | AX63308-5mg |
M 1145 |
1172089-00-7 | 99% | 5mg |
$260.00 | 2024-04-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M939146-50mg |
M 1145 TFA |
1172089-00-7 | 98% | 50mg |
¥2,456.10 | 2022-09-01 | |
TargetMol Chemicals | TP1991-5 mg |
M1145 |
1172089-00-7 | 98% | 5mg |
¥ 9,045 | 2023-07-11 |
RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 関連文献
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
RGRGNWTLNSAGYLLGPVLPPPALALA-NH2に関する追加情報
Exploring the Potential of RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 (CAS No. 1172089-00-7): A Comprehensive Overview
The peptide RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 (CAS No. 1172089-00-7) has garnered significant attention in the field of biomedical research due to its unique structural properties and potential therapeutic applications. As researchers continue to explore novel peptide-based therapies, compounds like RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 are at the forefront of innovation. This article delves into the molecular characteristics, applications, and current research trends surrounding this intriguing peptide.
From a structural standpoint, RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 exhibits a complex amino acid sequence that contributes to its stability and biological activity. The presence of specific residues in its sequence suggests potential interactions with various biological targets, making it a subject of interest for drug discovery efforts. Recent studies have focused on understanding how the RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 sequence influences its pharmacokinetic properties and tissue distribution.
One of the most frequently asked questions in peptide research concerns the stability of RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 in physiological conditions. Current data indicates that this peptide demonstrates remarkable resistance to enzymatic degradation compared to shorter peptides, potentially due to its unique secondary structure. Researchers are particularly interested in how modifications to the RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 sequence might further enhance its metabolic stability without compromising biological activity.
The potential therapeutic applications of RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 span multiple areas of medicine. Preliminary studies suggest possible roles in targeted drug delivery systems, where the peptide's specific binding properties could be exploited. Additionally, the RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 sequence shows promise in modulating protein-protein interactions that are crucial in various disease pathways. These findings align with current trends in precision medicine and personalized therapeutic approaches.
In the context of recent advancements in peptide synthesis, the production of RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 has become more efficient and cost-effective. Modern solid-phase peptide synthesis (SPPS) techniques have significantly improved the yield and purity of complex peptides like RGRGNWTLNSAGYLLGPVLPPPALALA-NH2. This technological progress addresses another common query among researchers regarding the synthesis challenges of RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 and similar long-chain peptides.
Quality control remains a critical aspect when working with RGRGNWTLNSAGYLLGPVLPPPALALA-NH2. Analytical techniques such as HPLC and mass spectrometry are essential for verifying the identity and purity of this peptide. The characterization of RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 requires specialized methods due to its size and complexity, reflecting the growing need for advanced analytical capabilities in peptide research.
From a commercial perspective, the demand for RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 has been steadily increasing as its research potential becomes more apparent. Suppliers offering high-quality RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 must adhere to strict manufacturing standards to meet the needs of academic and pharmaceutical researchers. This market trend corresponds with the broader expansion of the peptide therapeutics sector.
Looking ahead, the future research directions for RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 may include detailed structure-activity relationship studies and optimization of its pharmacological profile. As peptide-based therapies continue to gain traction in the pharmaceutical industry, compounds like RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 represent exciting opportunities for developing novel treatment modalities. The ongoing exploration of this peptide's capabilities underscores the dynamic nature of modern biomedical research.
For researchers considering working with RGRGNWTLNSAGYLLGPVLPPPALALA-NH2, it's important to note that proper storage conditions are crucial for maintaining its stability. The peptide should typically be stored at -20°C in lyophilized form, with reconstitution performed using appropriate buffers. These practical considerations for handling RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 are frequently discussed in scientific forums and represent common concerns among new users.
The intellectual property landscape surrounding RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 is another area of interest. While the peptide itself may be available for research purposes, specific applications or modifications might be protected by patents. This aspect highlights the importance of conducting thorough patent searches before developing commercial applications based on RGRGNWTLNSAGYLLGPVLPPPALALA-NH2.
In conclusion, RGRGNWTLNSAGYLLGPVLPPPALALA-NH2 (CAS No. 1172089-00-7) represents a fascinating subject of study in contemporary peptide research. Its unique structural features, combined with promising biological activities, position it as a valuable tool for advancing our understanding of peptide therapeutics. As research continues to unravel the full potential of RGRGNWTLNSAGYLLGPVLPPPALALA-NH2, it may open new avenues for therapeutic intervention and contribute to the growing field of peptide-based medicine.
1172089-00-7 (RGRGNWTLNSAGYLLGPVLPPPALALA-NH2) 関連製品
- 443683-76-9(Alisol F 24-acetate)
- 6393-40-4(4-Amino-3-nitrobenzonitrile)
- 1807263-79-1(3-Bromomethyl-2-cyano-4-(difluoromethyl)benzoic acid)
- 65352-94-5(2-Fluoropyridine-5-carbonyl chloride (~80%))
- 2137603-62-2(Cyclopentanecarboxylic acid, 4-cyclopropyl-1-ethyl-2-[[(phenylmethoxy)carbonyl]amino]-)
- 2171990-35-3(3-(1,2,3,4-tetrahydroisoquinolin-8-yl)phenylmethanamine)
- 1804453-66-4(2-(2-Chloroacetyl)-6-(difluoromethyl)benzo[d]oxazole)
- 1291865-76-3(methyl 4-(4-butylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate)
- 1344236-50-5(Cyclopentanone, 3-[(2,4-difluorophenyl)thio]-)
- 518285-55-7(5-methyl-N-(piperidin-4-yl)pyridin-2-amine)




